Silicic acid, aluminum salt

Descripción general

Descripción

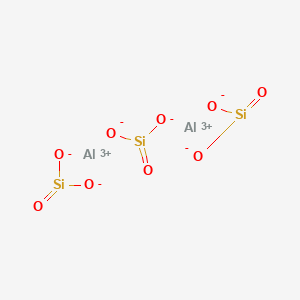

Silicic acid, aluminum salt, also known as aluminum silicate, is an inorganic compound with the chemical formula Al2SiO5. It is a white crystalline solid that is known for its high melting point and heat resistance. This compound is widely used in various industrial applications due to its unique properties, including high temperature resistance, corrosion resistance, low thermal expansion coefficient, excellent electrical insulation, and high hardness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silicic acid, aluminum salt can be synthesized through various methods. One common method involves the reaction of aluminum sulfate with sodium silicate under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting product is then filtered, washed, and dried to obtain the desired compound.

Industrial Production Methods: In industrial settings, this compound is often produced using the sol-gel method. This involves the hydrolysis and condensation of alkoxides, such as tetraethyl orthosilicate, in the presence of aluminum salts. The sol-gel process allows for the production of high-purity and homogeneous materials, which are then dried and calcined to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Silicic acid, aluminum salt undergoes various chemical reactions, including:

Oxidation: It can react with oxygen at high temperatures to form aluminum oxide and silicon dioxide.

Reduction: It can be reduced by carbon at high temperatures to produce aluminum and silicon.

Substitution: It can undergo substitution reactions with other metal salts to form different metal silicates.

Common Reagents and Conditions:

Oxidation: Requires high temperatures and an oxygen-rich environment.

Reduction: Requires high temperatures and a reducing agent such as carbon.

Substitution: Typically occurs in aqueous solutions with the presence of other metal salts.

Major Products Formed:

Oxidation: Aluminum oxide (Al2O3) and silicon dioxide (SiO2).

Reduction: Aluminum (Al) and silicon (Si).

Substitution: Various metal silicates depending on the substituting metal

Aplicaciones Científicas De Investigación

Silicic acid, aluminum salt has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: Studied for its potential role in biomineralization and its interactions with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.

Industry: Widely used in the production of ceramics, glass, and refractory materials due to its high temperature resistance and mechanical strength .

Mecanismo De Acción

The mechanism of action of silicic acid, aluminum salt involves its ability to form stable complexes with various metal ions and its high surface area, which allows for efficient adsorption and catalysis. The molecular targets and pathways involved include the formation of silicate networks and the interaction with metal ions to form stable complexes. These properties make it an effective catalyst and adsorbent in various chemical processes .

Comparación Con Compuestos Similares

- Orthosilicic acid (H4SiO4)

- Metasilicic acid (H2SiO3)

- Pyrosilicic acid (H6Si2O7)

- Disilicic acid (H2Si2O5)

Comparison: Silicic acid, aluminum salt is unique due to its high temperature resistance, corrosion resistance, and excellent electrical insulation properties. Compared to other silicates, it has a higher mechanical strength and stability, making it suitable for a wider range of industrial applications. Additionally, its ability to form stable complexes with metal ions sets it apart from other silicates, which may not have the same level of reactivity or stability .

Actividad Biológica

Silicic acid, aluminum salt (chemical formula Al₂Si₃O₉) is an inorganic compound that plays a significant role in various biological processes. Its interactions with essential and toxic metals, particularly aluminum, have garnered attention in both environmental and health contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on biological systems, and potential therapeutic applications.

Overview of this compound

Silicic acid is formed when silicon dioxide (SiO₂) interacts with water. In its salt form with aluminum, it exhibits unique properties that influence biological systems. The compound is characterized by a complex three-dimensional network structure that enhances its adsorption capabilities and interaction with various biological molecules.

-

Interaction with Aluminum :

- Silicic acid binds to aluminum ions, significantly reducing their bioavailability and toxicity. This interaction is crucial in preventing aluminum accumulation in biological tissues, which is linked to neurodegenerative diseases such as Alzheimer's .

- Studies have shown that silicic acid can enhance the excretion of aluminum through the kidneys by forming hydroxyaluminosilicates that are not reabsorbed, thus facilitating aluminum clearance from the body .

- Influence on Trace Elements :

- Collagen Biosynthesis :

In Vitro Studies

- Osteoblast Activity : Silicic acid has been shown to regulate gene expression in osteoblasts (bone-forming cells), promoting markers associated with bone formation and extracellular matrix production .

- Cartilage Synthesis : Supplementation with silicic acid has been linked to enhanced cartilage synthesis in animal models, suggesting its potential role in treating degenerative joint diseases .

In Vivo Studies

- Animal studies demonstrate that diets deficient in silicon lead to growth retardation (25-40%), which can be reversed by adding silicic acid to the diet . This underscores its importance in growth and development.

- The presence of silicic acid in drinking water has been shown to mitigate the harmful effects of aluminum exposure in wildlife affected by environmental changes such as acid rain .

Case Study 1: Neuroprotection Against Aluminum Toxicity

A study involving rats exposed to high levels of aluminum demonstrated that those supplemented with silicic acid showed significantly lower levels of aluminum accumulation in neural tissues compared to control groups. Behavioral assessments indicated improved cognitive function in treated animals, highlighting the neuroprotective potential of silicic acid against aluminum toxicity.

Case Study 2: Silicon Supplementation in Humans

In a clinical trial involving elderly participants supplemented with orthosilicic acid (a bioavailable form of silicic acid), researchers observed improvements in bone mineral density and markers of bone turnover. Participants reported fewer incidences of fractures over a year-long study period, suggesting a protective effect on bone health.

Data Tables

Propiedades

IUPAC Name |

dialuminum;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIKUPSQINGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014506 | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminatesilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14504-95-1, 1327-36-2, 1335-30-4 | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate(3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.